

# leniolisib clinical trial endpoints lymphadenopathy naive B cells

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## Compound Focus: Leniolisib

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## Clinical Trial Endpoints & Efficacy Data

Trial Population & Design	Primary Endpoint 1: Lymphadenopathy	Primary Endpoint 2: Naïve B cells	Key Efficacy Results & Additional Findings
<p>  <b>Adults/Adolescents (≥12 years)</b> [1] • N=31 • Randomized, placebo-controlled • 70 mg <b>leniolisib</b> vs placebo twice daily for 12 weeks   <b>Change from baseline in the sum of product diameters of index lymph nodes</b> (log10-transformed) [1]   <b>Change from baseline in the percentage of naïve B cells out of total B cells</b> [1]   • <b>Lymphadenopathy</b>: Significant reduction vs placebo (adjusted mean difference: -0.25; 95% CI: -0.38, -0.12; P=.0006) [1] • <b>Naïve B cells</b>: Significant increase vs placebo (adjusted mean difference: 37.30; 95% CI: 24.06, 50.54; P=.0002) [1] • <b>Spleen Volume</b>: Significant reduction vs placebo (adjusted mean difference: -186 cm<sup>3</sup>; 95% CI: -297, -76.2) [1]     <b>Children (4-11 years)</b> [2] [3] [4] • N=21 • Single-arm, Phase 3 study • 12 weeks of treatment across 4 dose levels   <b>Improvement in lymphoproliferation, measured by change from baseline in lymphadenopathy</b> [2]   <b>Normalization of immunophenotype, measured by the percentage of naïve B cells out of total B cells</b> [2]   • <b>Lymphadenopathy</b>: Reduction observed across all dose levels [2] [3] • <b>Naïve B cells</b>: Statistically significant increase observed [2] [3] • <b>Consistency</b>: Results were consistent with those seen in adolescent and adult patients [2]  </p>			

## Experimental Protocols and Methodologies

The clinical trials for **leniolisib** employed rigorous, standardized protocols to ensure reliable and objective measurement of the primary endpoints.

- **Lymphadenopathy Assessment [1]:**

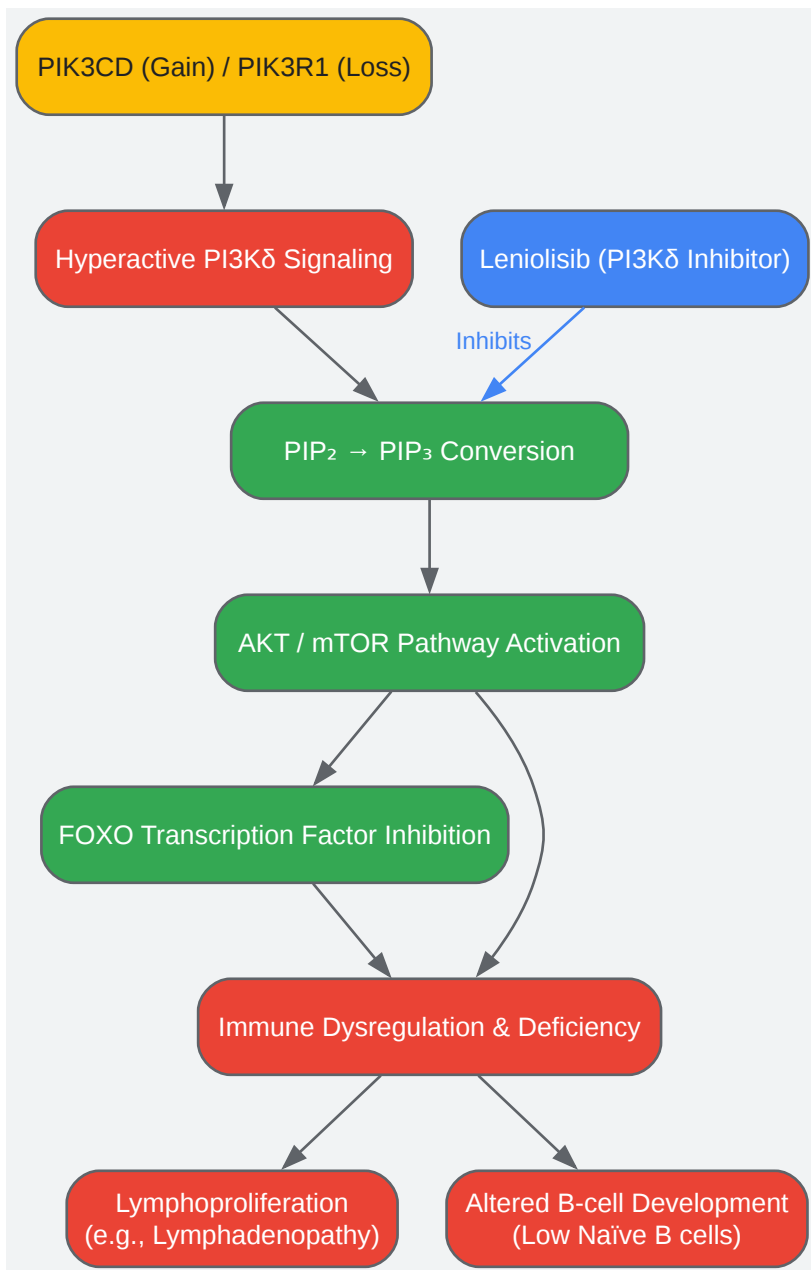
- **Imaging Technique:** Index lymph nodes were identified and measured using computed tomography (CT) or magnetic resonance imaging (MRI) scans.
- **Index Node Selection:** Up to six of the largest lymph nodes were selected as "index nodes" according to standardized Cheson criteria.
- **Measurement:** The sum of the product of the perpendicular diameters (SPD) of these index nodes was calculated. The change from baseline to day 85 was analyzed on a log<sub>10</sub> scale to determine the treatment effect.

- **Naïve B-cell Immunophenotyping [1]:**

- **Technique:** Flow cytometry was used to analyze specific cell surface markers on peripheral blood lymphocytes.
- **Gating Strategy:** B cells were identified, and the naïve B-cell subset was distinguished from other B-cell populations (e.g., transitional, memory) based on the expression of markers such as CD19, CD20, CD21, CD27, and CD45.
- **Quantification:** The outcome was the change from baseline to day 85 in the percentage of naïve B cells within the total B-cell population. For the adult/adolescent trial, only patients with a baseline naïve B-cell percentage of less than 48% were included in the analysis for this endpoint.

## Mechanism of Action and Signaling Pathway

The choice of these two primary endpoints is directly rooted in the drug's mechanism of action and the underlying pathophysiology of APDS. The following diagram illustrates the signaling pathway involved.



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APDS is caused by gain-of-function mutations in **PIK3CD** or loss-of-function mutations in **PIK3R1**, leading to a hyperactive PI3Kδ pathway [1] [5] [6]. This pathway, which is crucial for immune cell development and function, becomes constitutively active.

- **PIP<sub>3</sub> Production:** Hyperactive PI3Kδ leads to excessive conversion of phosphatidylinositol-4,5-bisphosphate (PIP<sub>2</sub>) to phosphatidylinositol-3,4,5-trisphosphate (PIP<sub>3</sub>) [5] [6].
- **Downstream Signaling:** PIP<sub>3</sub> acts as a messenger that activates downstream proteins like AKT and mTOR, while inhibiting FOXO transcription factors [5]. FOXO proteins are critical for the normal development and function of lymphocytes.

- **Clinical Manifestations:** This signaling imbalance causes the hallmark features of APDS [1]:
  - **Immune Dysregulation:** Leads to excessive cell proliferation and survival, clinically observed as **lymphadenopathy** and splenomegaly.
  - **Immune Deficiency:** Disrupts normal lymphocyte development, causing a shift away from mature, functional **naïve B cells** toward immature, dysfunctional B cells.

By selectively inhibiting the PI3K $\delta$  enzyme, **leniolisib** targets the root cause of APDS. The reduction in lymphadenopathy demonstrates control over immune dysregulation, while the increase in naïve B cells indicates a restoration of healthier immune competence [1] [7]. This direct link between mechanism and endpoints provides strong evidence of the drug's targeted efficacy.

## Key Insights for Professionals

- **Endpoint Rationale:** The co-primary endpoints of lymphadenopathy and naïve B-cell percentage were strategically chosen as quantifiable proxies for the two core pathological processes in APDS: immune dysregulation and immune deficiency [1].
- **Favorable Safety Profile:** Across trials, **leniolisib** was well-tolerated. In the pivotal trial, most adverse events were grade 1 or 2, with no treatment-related serious adverse events reported [1]. This contrasts with the toxicity profiles of earlier, less selective PI3K inhibitors [8].
- **Long-Term Efficacy and HRQoL:** An ongoing open-label extension study has shown sustained improvements in lymphocyte subsets and clinical manifestations for up to six years. Additionally, patients reported enhancements in health-related quality of life (HRQoL), including increased physical capabilities and socialization [7].

The data demonstrates that **leniolisib** effectively hits its intended target, producing measurable and clinically relevant improvements in the pathology of APDS.

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